![molecular formula C8H8N2O B1273454 2-Amino-5-methoxybenzonitrile CAS No. 23842-82-2](/img/structure/B1273454.png)
2-Amino-5-methoxybenzonitrile
Overview
Description
“2-Amino-5-methoxybenzonitrile” is a chemical compound used as a reagent in the synthesis of various other compounds . It is also known by its IUPAC name, 2-amino-5-methoxybenzonitrile .
Synthesis Analysis
This compound is used as a general reagent in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo [c] acridines . It may also be used as a starting material for the synthesis of other compounds .
Molecular Structure Analysis
The molecular formula of “2-Amino-5-methoxybenzonitrile” is C8H8N2O . The InChI key is SRWMPAZUWXLIPG-UHFFFAOYSA-N .
Chemical Reactions Analysis
As a reagent, “2-Amino-5-methoxybenzonitrile” participates in various chemical reactions to synthesize other compounds .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 148.16 . It has a density of 1.2±0.1 g/cm3, a boiling point of 302.2±32.0 °C at 760 mmHg, and a melting point of 46-47°C .
Scientific Research Applications
Pharmacology
In pharmacology, 2-Amino-5-methoxybenzonitrile is explored for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its amine and nitrile groups make it a versatile intermediate for constructing heterocyclic compounds that are often found in drug molecules .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for selective transformations, enabling chemists to develop new synthetic routes for research purposes .
Material Science
In material science, 2-Amino-5-methoxybenzonitrile can be used to modify the properties of materials. For instance, it could be incorporated into polymers to alter their electrical conductivity or to create novel materials with specific light-absorption properties .
Analytical Chemistry
Analytical chemists may utilize 2-Amino-5-methoxybenzonitrile as a standard or reagent in chromatographic methods to calibrate instruments or to develop new analytical techniques for detecting similar compounds .
Environmental Science
Environmental scientists might investigate the breakdown products of 2-Amino-5-methoxybenzonitrile to understand its environmental fate and impact. It could also be used in studies to develop methods for the removal of similar organic pollutants from water sources .
Biochemistry Research
In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that act on aromatic nitriles. It may help in understanding the metabolic pathways of similar compounds in living organisms .
Agricultural Studies
2-Amino-5-methoxybenzonitrile: might find applications in agricultural research, potentially as a component in the synthesis of new agrochemicals. Its effects on plant growth and soil microorganisms could be a subject of study .
Chemical Engineering
From a chemical engineering perspective, the compound’s role in process optimization and the development of efficient synthesis methods for industrial-scale production is of interest. It could be used to test new reaction conditions or catalysts .
Safety and Hazards
“2-Amino-5-methoxybenzonitrile” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-amino-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWMPAZUWXLIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393202 | |
Record name | 2-amino-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methoxybenzonitrile | |
CAS RN |
23842-82-2 | |
Record name | 2-amino-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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